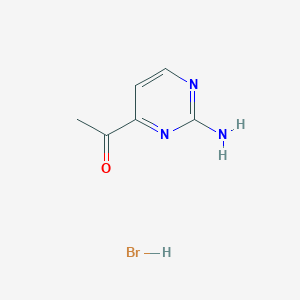![molecular formula C8H6BrN3O2 B13030610 2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13030610.png)
2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid is a compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid typically involves the cyclization of appropriate precursors in the presence of specific reagents. One common method involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in benzotriazole derivatives, where substituents on the benzotriazole ring can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Wirkmechanismus
The mechanism by which 2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid exerts its effects is primarily through interactions with biological targets. The benzotriazole moiety can bind to enzymes and receptors, influencing their activity. This binding is facilitated by the compound’s ability to form π–π stacking interactions and hydrogen bonds . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(2H-benzo[D][1,2,3]triazol-2-yl)acetic acid
- 2-(4-(2H-benzo[D][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles
Comparison: While these compounds share the benzotriazole core, their substituents and overall structures differ, leading to variations in their chemical and biological properties. For instance, the presence of a bromine atom in 2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid can enhance its reactivity and binding affinity compared to its non-brominated counterparts .
Eigenschaften
Molekularformel |
C8H6BrN3O2 |
|---|---|
Molekulargewicht |
256.06 g/mol |
IUPAC-Name |
2-(5-bromobenzotriazol-2-yl)acetic acid |
InChI |
InChI=1S/C8H6BrN3O2/c9-5-1-2-6-7(3-5)11-12(10-6)4-8(13)14/h1-3H,4H2,(H,13,14) |
InChI-Schlüssel |
GCDLBNNVDMFUOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN(N=C2C=C1Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030596.png)
